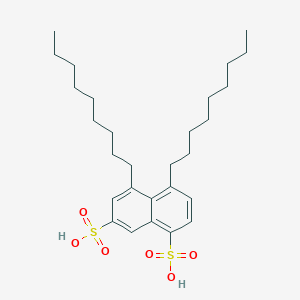

Dinonylnaphthalenedisulphonic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis and properties of dinonylnaphthalenedisulphonic acid have been the focus of various studies. Although the specific synthesis routes for dinonylnaphthalenedisulphonic acid are not detailed in the available literature from the search, related research indicates that it plays a significant role in extraction processes. For instance, its effectiveness in the extraction of lanthanide ions and other metals from perchloric acid solutions highlights the compound's utility in separation technologies (Otu & Westland, 1990).

Molecular Structure Analysis

Understanding the molecular structure of dinonylnaphthalenedisulphonic acid is crucial for its application in various chemical processes. The studies generally focus on its interactions and the formation of complexes with metals, which can be indicative of its structural attributes that facilitate such interactions. However, direct analysis of its molecular structure from the provided papers is limited.

Chemical Reactions and Properties

Dinonylnaphthalenedisulphonic acid exhibits interesting chemical behavior, particularly in its interaction with metal ions. Its ability to form complexes with lanthanide ions and other metals such as bismuth, aluminium, calcium, and zinc through extraction processes has been documented. The process is predominantly influenced by the entropy of complexing, suggesting that dinonylnaphthalenedisulphonic acid plays a significant role in the formation of large complex micelles (Otu & Westland, 1990).

Physical Properties Analysis

The physical properties of dinonylnaphthalenedisulphonic acid, such as its interfacial activity, have been explored to understand its behavior in extraction and ion exchange processes. The presence of modifiers like isodecanol or p-nonylphenol significantly influences its interfacial activity, which is crucial for its application in hydrometallurgy (Szymanowski et al., 1992).

Chemical Properties Analysis

The chemical properties of dinonylnaphthalenedisulphonic acid are largely defined by its ability to interact with and extract various metal ions. Its use as a liquid cation exchanger and the formation of aggregates and micelles in solution highlight its chemical versatility and functionality in separation and extraction processes (Morris, 1975).

Aplicaciones Científicas De Investigación

Trace Metal Ion Enrichment : It is effective in enriching trace metal ions and separating interfering elements in natural water samples for determination by neutron activation analysis (Yang et al., 1977).

Metal Extraction : Dinonylnaphthalene sulphonic acid (HD) salts are used to extract indium, cadmium, and thallium from sodium, potassium, and calcium media, acting as liquid cation exchangers (Sudersanan & Sundaram, 1980).

Radioactive Waste Treatment : It effectively treats radioactive liquid waste, increasing removal efficiency to 99 percent with optimum concentrations less than 0.001N (Wang et al., 2010).

Micelle Formation : In n-heptane, it forms micelles when equilibrated with an aqueous solution, creating a unique type of hydrous micelles containing seven sulphonic acid molecules (Morris, 1975).

Chromatographic Separations : Paper impregnated with dinonyl naphthalene sulphonic acid effectively separates some metal ions in chromatographic separations (Sastri & Rao, 1963).

Extraction of Actinides : The extraction of trivalent actinides by dinonylnaphthalenesulfonic acid in toluene is mainly determined by entropic terms arising from the hydration-dehydration process of exchanged ions (Raieh & Aly, 1980).

Safety And Hazards

Dinonylnaphthalenedisulphonic acid is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Relevant Papers

The relevant papers retrieved include a chapter from Springer and a safety data sheet from MilliporeSigma . These papers provide valuable information about the synthesis, structure, and properties of Dinonylnaphthalenedisulphonic acid.

Propiedades

IUPAC Name |

4,5-di(nonyl)naphthalene-1,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNWPUWXRCLVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866796 | |

| Record name | 4,5-Dinonylnaphthalene-1,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthalenedisulfonic acid, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Dinonylnaphthalenedisulphonic acid | |

CAS RN |

60223-95-2 | |

| Record name | Naphthalenedisulfonic acid, dinonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedisulfonic acid, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylnaphthalenedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

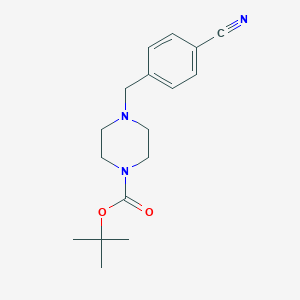

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)

![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)

![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)